molecular formula C18H16O B8555373 (2-Methyl-1-naphthyl)(phenyl)methanol

(2-Methyl-1-naphthyl)(phenyl)methanol

Cat. No.: B8555373
M. Wt: 248.3 g/mol
InChI Key: JECPBKTYUCQQRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methyl-1-naphthyl)(phenyl)methanol is a secondary alcohol featuring a phenyl group, a 2-methyl-substituted naphthyl moiety, and a hydroxymethyl (-CH₂OH) group. The compound’s aromatic groups (phenyl and naphthyl) contribute to its hydrophobic character, while the hydroxyl group enables hydrogen bonding, influencing solubility and reactivity.

Properties

Molecular Formula

C18H16O

Molecular Weight

248.3 g/mol

IUPAC Name

(2-methylnaphthalen-1-yl)-phenylmethanol

InChI

InChI=1S/C18H16O/c1-13-11-12-14-7-5-6-10-16(14)17(13)18(19)15-8-3-2-4-9-15/h2-12,18-19H,1H3

InChI Key

JECPBKTYUCQQRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)C(C3=CC=CC=C3)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
(2-Methyl-1-naphthyl)(phenyl)methanol (hypothetical) C₁₈H₁₆O 248.32 Hydroxymethyl group at the bridge carbon; 2-methylnaphthyl and phenyl substituents. Inferred
1-(2-Naphthyl)ethanol C₁₂H₁₂O 172.23 Ethanol group attached to 2-naphthyl; used in chiral synthesis.
1-Naphthyl phenyl ketone C₁₇H₁₂O 232.28 Ketone bridging phenyl and 1-naphthyl groups; UV-active.
2-Methyl-1,2-di-naphthylmethanol C₂₂H₁₈O 298.38 Bulkier naphthyl substituents; higher hydrophobicity.

Key Observations :

  • The hydroxymethyl group in this compound differentiates it from ketone analogs (e.g., 1-naphthyl phenyl ketone), enhancing hydrogen-bonding capacity and aqueous solubility compared to purely aromatic ketones .

Spectroscopic Behavior

Table 2: Spectrophotometric Data for Phenyl/Naphthyl Derivatives

Compound λₘₐₓ (nm) Molar Absorptivity (L·mol⁻¹·cm⁻¹) Method Application Reference
Phenylephrine-HCl 510 6.62 × 10³ Diazotized 2-aminobenzothiazole coupling
1-Naphthyl phenyl ketone ~280–310 Not reported UV detection in HPLC; π→π* transitions
MBPM analogs (PD-L1 inhibitors) Varies Dependent on substituents QSAR studies using DFT calculations

Key Observations :

  • Naphthyl-containing compounds (e.g., 1-naphthyl phenyl ketone) absorb in the UV range (280–310 nm) due to extended conjugation, suggesting this compound may share similar UV characteristics .

Key Observations :

  • Crystallographic studies of naphthyl ethanol derivatives highlight the role of hydrogen bonding in stabilizing molecular conformations, a property likely shared by the target compound .

Stability and Reactivity

  • Stability: Phenylephrine-HCl azo dyes remain stable for 48 hours under alkaline conditions , whereas naphthyl ketones are prone to photodegradation due to extended conjugation . The hydroxymethyl group in this compound may confer intermediate stability, depending on solvent and pH.
  • Reactivity : The hydroxyl group enables derivatization (e.g., esterification, oxidation), while the aromatic rings may participate in electrophilic substitution reactions .

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